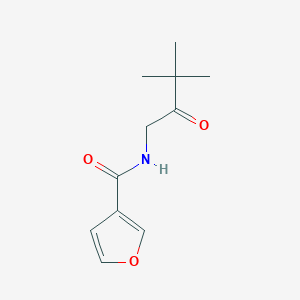
Cyclooctyl(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctyl(pyrrolidin-1-yl)methanone, also known as CPME, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPME is a derivative of ketamine, a well-known anesthetic and analgesic drug. However, CPME has distinct properties that make it a promising candidate for research purposes. In
Mecanismo De Acción
Cyclooctyl(pyrrolidin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. Cyclooctyl(pyrrolidin-1-yl)methanone binds to the receptor and inhibits its activity, leading to a decrease in glutamate release. This mechanism is similar to that of ketamine, but Cyclooctyl(pyrrolidin-1-yl)methanone has a longer duration of action and fewer side effects.
Biochemical and Physiological Effects:
Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In animal studies, Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to decrease anxiety-like behavior and increase social interaction. Cyclooctyl(pyrrolidin-1-yl)methanone has also been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have antidepressant effects, increasing the levels of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclooctyl(pyrrolidin-1-yl)methanone has several advantages for laboratory experiments. It has a high yield and purity, making it easy to obtain and use. Cyclooctyl(pyrrolidin-1-yl)methanone has a longer duration of action compared to ketamine, allowing for longer experiments. However, Cyclooctyl(pyrrolidin-1-yl)methanone has some limitations, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several potential future directions for research on Cyclooctyl(pyrrolidin-1-yl)methanone. One area of interest is the development of Cyclooctyl(pyrrolidin-1-yl)methanone derivatives with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of Cyclooctyl(pyrrolidin-1-yl)methanone's effects on specific neurotransmitters and brain regions. Additionally, Cyclooctyl(pyrrolidin-1-yl)methanone could be studied for its potential use in treating various neurological and psychiatric disorders.
Métodos De Síntesis
Cyclooctyl(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of cyclooctanone with pyrrolidine and subsequent reduction with sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization. Cyclooctyl(pyrrolidin-1-yl)methanone has a high yield and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and anesthesiology. In neuroscience, Cyclooctyl(pyrrolidin-1-yl)methanone has been used as a tool to study the mechanisms of depression and anxiety. Cyclooctyl(pyrrolidin-1-yl)methanone has also been shown to have analgesic properties, making it a potential candidate for pain management research. In pharmacology, Cyclooctyl(pyrrolidin-1-yl)methanone has been used to study the effects of ketamine derivatives on the central nervous system. In anesthesiology, Cyclooctyl(pyrrolidin-1-yl)methanone has been investigated as an alternative to traditional anesthetics due to its unique properties.
Propiedades
IUPAC Name |
cyclooctyl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(14-10-6-7-11-14)12-8-4-2-1-3-5-9-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQYUSOUJWTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctyl(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)



![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)